![molecular formula C15H18N4O4S B2414941 N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-79-3](/img/structure/B2414941.png)
N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound is a pyrimidine derivative, which is a class of organic compounds with a two nitrogen atoms in a six-membered ring . Pyrimidines are key components of many biological molecules, including DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, an amide group, and two methoxy groups. The ethylthio group attached to the pyrimidine ring could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide and methoxy groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Nonlinear Optical (NLO) Properties
Overview: Organic nonlinear optical (NLO) materials play a crucial role in optoelectronic devices. The third-order NLO materials are particularly important for their optical applications. These materials exhibit enhanced electronic polarization responses compared to inorganic counterparts.
Compound Description:- Synthesis : Grown as organic nonlinear optical single crystals using the slow solvent evaporation (SSE) method .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-4-24-15-18-12(16)11(14(21)19-15)17-13(20)8-5-6-9(22-2)10(7-8)23-3/h5-7H,4H2,1-3H3,(H,17,20)(H3,16,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRKKLGRQPJRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
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